3,4-Difluorophenylglyoxal hydrate

Description

BenchChem offers high-quality 3,4-Difluorophenylglyoxal hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Difluorophenylglyoxal hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

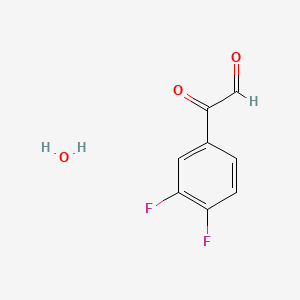

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-difluorophenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRYIZGMQICGSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C=O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101000729 | |

| Record name | (3,4-Difluorophenyl)(oxo)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101000729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79784-34-2 | |

| Record name | Benzeneacetaldehyde, 3,4-difluoro-alpha-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079784342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,4-Difluorophenyl)(oxo)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101000729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3,4-Difluorophenylglyoxal Hydrate (CAS 79784-34-2): A Comprehensive Technical Guide on Properties, Arginine Modification, and Heterocyclic Synthesis

Executive Summary

As modern drug development and chemical biology demand increasingly precise molecular tools, 3,4-Difluorophenylglyoxal hydrate (CAS 79784-34-2) has emerged as a highly versatile α-ketoaldehyde. Structurally characterized by an electron-withdrawing difluorophenyl ring adjacent to a reactive dicarbonyl moiety, this compound serves two primary mechanistic roles: it acts as a highly selective electrophile for the bioconjugation of surface-exposed arginine residues in proteins, and it functions as a prime bifunctional building block in multicomponent reactions (MCRs) for the synthesis of complex oxygen and nitrogen heterocycles.

This guide synthesizes the physicochemical properties of 3,4-difluorophenylglyoxal hydrate and provides field-proven, self-validating protocols for its application in both protein modification and medicinal chemistry workflows.

Physicochemical Properties & Specifications

To ensure reproducibility in sensitive catalytic or bioconjugation workflows, researchers must account for the hydration state of the glyoxal. The compound is typically supplied and handled as a monohydrate to prevent the rapid polymerization that anhydrous α-ketoaldehydes often undergo.

| Property | Specification / Value |

| Chemical Name | 3,4-Difluorophenylglyoxal hydrate |

| CAS Number | 79784-34-2[1] |

| Molecular Formula | C₈H₄F₂O₂ · H₂O (or C₈H₆F₂O₃) |

| Molecular Weight | 170.12 g/mol (anhydrous basis); 188.13 g/mol (monohydrate)[1] |

| Appearance | Pale orange to pink solid/powder[1] |

| Purity (GC) | ≥ 97.5% (Typically 98%)[1] |

| Water Content (Karl Fischer) | ≤ 17.5%[1] |

| SMILES | FC1=CC=C(C=C1F)C(=O)C=O[1] |

| Storage Conditions | Keep in a dark place, sealed dry, at room temperature[2] |

Mechanistic Utility I: Selective Arginine Modification

The Causality of Difluorination

Phenylglyoxal (PGO) is a well-documented reagent for the selective modification of the guanidinium group of arginine[3][4]. However, the introduction of fluorine atoms at the 3 and 4 positions of the phenyl ring fundamentally alters the reaction kinetics. Fluorine is highly electronegative; its strong inductive electron-withdrawing effect (-I effect) pulls electron density away from the adjacent glyoxal moiety. This significantly increases the electrophilicity of the α-keto carbon, accelerating the initial nucleophilic attack by the arginine guanidino nitrogen compared to electron-rich derivatives.

Reaction logic for the selective modification of arginine residues by 3,4-difluorophenylglyoxal.

Self-Validating Protocol: Protein Arginine Bioconjugation

Because the guanidinium group has a high pKa (~12) and is heavily protonated at physiological pH, the reaction buffer must be carefully controlled to ensure a sufficient population of reactive, deprotonated species without denaturing the protein.

Step 1: Buffer Exchange & Preparation

-

Action: Dialyze the target protein (1–5 mg/mL) into 50 mM HEPES buffer, pH 8.0.

-

Causality: Primary amine buffers (like Tris) will act as competing nucleophiles and quench the glyoxal reagent. A pH of 8.0 provides the optimal balance between maintaining protein folding and increasing the nucleophilicity of the arginine side chains.

Step 2: Reagent Activation

-

Action: Dissolve 3,4-difluorophenylglyoxal hydrate in anhydrous DMSO to create a 100 mM stock solution.

-

Validation Check: The solution must be completely clear. Any cloudiness indicates polymerization or degradation of the reagent; discard and prepare fresh.

Step 3: Conjugation Reaction

-

Action: Add the glyoxal stock to the protein solution to achieve a 50-fold molar excess of reagent relative to the total estimated surface arginine content. Incubate at 25°C for 2 hours in the dark.

Step 4: Quenching & Analytical Validation

-

Action: Quench the unreacted electrophile by adding a 100 mM solution of free L-arginine (incubate for 15 minutes). Purify the modified protein via a Sephadex G-25 size-exclusion spin column.

-

Validation Check: Analyze the eluate using Intact LC-MS. You must observe a distinct mass shift corresponding to the stable adduct (typically +152 Da per modification, accounting for the loss of water during cyclization) to validate the success and stoichiometry of the reaction.

Mechanistic Utility II: Multicomponent Reactions (MCRs) for Heterocycle Synthesis

The Logic of Bifunctional Scaffolding

In medicinal chemistry, aryl glyoxals are highly prized as bifunctional building blocks[5][6]. The presence of both a highly reactive aldehyde and an adjacent ketone allows 3,4-difluorophenylglyoxal to participate in cascading Debus-Radziszewski-type multicomponent reactions. The aldehyde undergoes rapid nucleophilic addition (imine formation), while the ketone facilitates subsequent ring-closing cyclization[6][7]. The resulting difluorinated heterocycles (e.g., imidazoles, quinoxalines) exhibit enhanced metabolic stability and lipophilicity—critical parameters for oral bioavailability in drug design.

Multicomponent reaction (MCR) workflow for synthesizing fluorinated imidazoles.

Self-Validating Protocol: One-Pot Synthesis of Fluorinated Imidazoles

Step 1: Reaction Assembly

-

Action: In a 25 mL round-bottom flask, dissolve 1.0 mmol of 3,4-difluorophenylglyoxal hydrate and 1.0 mmol of a target substituted aldehyde (e.g., benzaldehyde) in 5.0 mL of absolute ethanol.

Step 2: Nitrogen Source Addition

-

Action: Add 5.0 mmol of ammonium acetate to the stirring solution.

-

Causality: Ammonium acetate is used in a 5-fold excess because it serves a dual purpose: it acts as the primary nitrogen source for the imidazole ring and functions as a mild buffer to catalyze the initial condensation step.

Step 3: Reflux and Kinetic Monitoring

-

Action: Heat the mixture to 80°C under reflux.

-

Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is only considered complete when the highly UV-active spot corresponding to the starting glyoxal is entirely consumed (typically 2–4 hours).

Step 4: Isolation and Purification

-

Action: Cool the flask to room temperature. Slowly add 10 mL of ice-cold distilled water to precipitate the crude fluorinated imidazole. Filter the precipitate under a vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure pharmacophore.

References

-

BenchChem. "A Comparative Guide to Arginine Modification: 3,4-Dimethoxyphenylglyoxal Hydrate vs. Phenylglyoxal".

-

Sigma-Aldrich. "Triazolylphenylglyoxal Reagents: Arginine-Directed Bioconjugation".

-

PubMed / NIH. "Phenylglyoxal modification of arginines in mammalian D-amino-acid oxidase". 3

-

RSC Publishing. "Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles". 5

-

Thermo Fisher Scientific. "3,4-Difluorophenylglyoxal hydrate, 98%, dry wt. basis". 1

Sources

- 1. 3,4-Difluorophenylglyoxal hydrate, 98%, dry wt. basis 5 g | Request for Quote [thermofisher.com]

- 2. 3,4-Difluorophenylglyoxal hydrate | 1049753-77-6 [sigmaaldrich.com]

- 3. Phenylglyoxal modification of arginines in mammalian D-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01953B [pubs.rsc.org]

- 6. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

The Physicochemical Profile and Synthetic Utility of 3,4-Difluorophenylglyoxal Hydrate in Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, biologically active scaffolds relies heavily on versatile bifunctional building blocks. 3,4-Difluorophenylglyoxal hydrate (3,4-DFPGH) has emerged as a critical reagent in this domain. Featuring both a highly electrophilic aldehyde (stabilized as a gem-diol) and an adjacent ketone, it enables rapid multicomponent reactions (MCRs) for the synthesis of fluorinated aza-heterocycles. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility in drug discovery, and a self-validating experimental protocol for its application.

Physicochemical Profiling and Hydration Dynamics

Understanding the exact molecular weight and structural state of 3,4-DFPGH is critical for precise stoichiometric calculations in high-throughput synthesis.

Quantitative Data Summary

The compound exists in an equilibrium between its anhydrous alpha-ketoaldehyde form and its hydrated gem-diol form. Commercially, it is supplied as a stable hydrate[1].

| Property | Anhydrous Form | Monohydrate Form (gem-diol) |

| Molecular Formula | C₈H₄F₂O₂ | C₈H₆F₂O₃ (or C₈H₄F₂O₂ · H₂O) |

| Molecular Weight | 170.12 g/mol [2] | 188.13 g/mol [3] |

| CAS Registry Number | 79784-34-2 | 79784-34-2 |

| PubChem CID | 2782289[1] | 2782289 |

| IUPAC Name | 2-(3,4-difluorophenyl)-2-oxoacetaldehyde | 2-(3,4-difluorophenyl)-2-oxoacetaldehyde;hydrate |

| SMILES | FC1=CC=C(C=C1F)C(=O)C=O | FC1=CC=C(C=C1F)C(=O)C(O)O |

Causality of the Hydration State

Alpha-ketoaldehydes are inherently unstable due to the extreme electrophilicity of the aldehyde carbon, which is further exacerbated by the electron-withdrawing nature of the adjacent ketone and the 3,4-difluorophenyl ring. If left in an anhydrous state, the molecule is highly susceptible to spontaneous polymerization and oxidative degradation[2].

To counteract this, the addition of water acts as a thermodynamic sink. Ambient moisture drives a nucleophilic attack on the aldehyde carbon, forming a stable gem-diol (hydrate). This hydrated form is a stable, weighable solid that readily reverts to the reactive anhydrous form in solution during synthetic applications, ensuring both shelf-life stability and synthetic reactivity.

Hydration equilibrium of 3,4-Difluorophenylglyoxal forming a stable gem-diol.

Mechanistic Utility in Drug Development

A. Multicomponent Synthesis of Bioactive Heterocycles

In drug discovery, the 3,4-difluorophenyl moiety is strategically incorporated to block cytochrome P450-mediated oxidation, thereby enhancing the metabolic stability and lipophilicity of the drug candidate. 3,4-DFPGH serves as a premier electrophilic hub in Multicomponent Reactions (MCRs) to construct complex heterocycles such as imidazoles, quinoxalines, and benzothiazoles[4].

Causality in Regioselectivity: The two carbonyl groups possess distinct electrophilicities. The aldehyde (or its gem-diol equivalent) is significantly more electrophilic than the ketone. In MCRs, nitrogen-based nucleophiles will exclusively attack the aldehyde carbon first, dictating the regiochemistry of the subsequent cyclization step.

B. Chemoselective Probes for PAD Enzyme Assays

Beyond its use as a building block, the phenylglyoxal scaffold exhibits a highly specific chemoselective reactivity toward the guanidinium group of arginine and the ureido group of citrulline. By utilizing 3,4-DFPGH derivatives, researchers can design fluorescent or affinity probes to map Protein Arginine Deiminase (PAD) activity[5]. PAD enzymes catalyze the citrullination of proteins, a biomarker process heavily implicated in autoimmune disorders such as rheumatoid arthritis.

Mechanistic pathway for the synthesis of fluorinated quinoxalines via double condensation.

Standardized Protocol: Self-Validating Synthesis of a Bioactive Quinoxaline

To ensure reproducibility, the following protocol details the condensation of 3,4-DFPGH with o-phenylenediamine to yield 2-(3,4-difluorophenyl)quinoxaline. This procedure is designed as a self-validating system , incorporating visual and analytical checkpoints at every phase to confirm mechanistic success.

Step-by-Step Methodology

Step 1: Reagent Dissolution & Activation

-

Action: Dissolve 1.0 mmol (188.13 mg) of 3,4-Difluorophenylglyoxal hydrate in 5.0 mL of absolute ethanol in a round-bottom flask.

-

Validation Check: The solution should become completely clear. The use of a protic solvent facilitates the equilibrium shift from the gem-diol to the reactive free aldehyde.

Step 2: Nucleophilic Addition

-

Action: Slowly add 1.0 mmol (108.14 mg) of o-phenylenediamine to the stirring solution at room temperature.

-

Validation Check: An immediate color change from pale yellow to deep orange/red must occur. This visual cue confirms the successful initial nucleophilic attack and the formation of the transient imine intermediate.

Step 3: Reaction Progression & Cyclization

-

Action: Stir the mixture at room temperature for 2 hours.

-

Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The self-validation is confirmed by the complete disappearance of the UV-active starting material spot (approx. R_f 0.4) and the emergence of a highly fluorescent product spot (approx. R_f 0.7) under 254 nm UV light.

Step 4: Product Isolation & Aromatization

-

Action: Add 10 mL of ice-cold distilled water to the reaction mixture to induce precipitation. Filter the resulting solid under a vacuum and wash with cold aqueous ethanol (1:1).

-

Validation Check: The formation of a distinct, filterable precipitate confirms the successful dehydration and aromatization of the quinoxaline ring. A sharp melting point analysis of the dried solid will serve as the final validation of product purity.

References

-

"PubChem Compound Summary for CID 2782289, 3,4-Difluorophenylglyoxal hydrate", National Center for Biotechnology Information. URL:[Link]

-

"Synthesis of Bioactive Heterocycles", ScholarWorks @ UTRGV. URL:[Link]

-

"Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles", D-NB.info. URL: [Link]

- "Novel phenyl glyoxal probes", U.S. Patent US20150148259A1.

Sources

- 1. Phenylacetaldehydes | Fisher Scientific [fishersci.ca]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. 1049753-77-6|3,4-Difluorophenylglyoxal hydrate|BLD Pharm [bldpharm.com]

- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 5. US20150148259A1 - Novel phenyl glyoxal probes - Google Patents [patents.google.com]

Technical Guide: Solubility Profile & Solvent Interactions of 3,4-Difluorophenylglyoxal Hydrate

Executive Summary

3,4-Difluorophenylglyoxal hydrate is a critical intermediate in the synthesis of bioactive heterocycles, particularly quinoxalines and imidazoles used in kinase inhibitors. Its solubility behavior is not merely a physical property but a chemical equilibrium driven by its highly electrophilic

This guide details the divergent behavior of this compound in water versus ethanol .[1] Unlike simple dissolution, the interaction with these solvents involves covalent modification (hydration vs. hemiacetalization). Understanding this distinction is vital for optimizing reaction yields and purity profiles.

Key Takeaway:

-

In Water: Exists as a stable gem-diol (hydrate).[1] High solubility is driven by hydrogen bonding, but nucleophilicity of the carbonyl is masked.

-

In Ethanol: Undergoes equilibrium to form hemiacetals .[1] Solubility is generally higher due to the lipophilic fluorophenyl ring, but the solvent participates in the reaction coordinate.

Chemical Basis of Solubility

To master the solubility of 3,4-Difluorophenylglyoxal, one must understand the competition between the hydrophobic fluorinated ring and the hydrophilic dicarbonyl tail.

The Fluorine Effect

The 3,4-difluoro substitution exerts a dual effect:

-

Lipophilicity: The fluorine atoms increase the

(partition coefficient) compared to the parent phenylglyoxal, making the molecule more compatible with organic solvents like ethanol. -

Electrophilicity: The electron-withdrawing nature (inductive effect,

) of the fluorines destabilizes the carbonyl carbon, increasing the equilibrium constant for hydration (

Solvation Mechanisms

The "solubility" is actually a chemical transformation described by the following equilibria:

Figure 1: Solvation equilibrium pathways. The commercially available solid is typically the Hydrate (Blue).

Comparative Solubility Profile

The following data synthesizes empirical trends for arylglyoxals with specific properties of the 3,4-difluoro derivative.

| Parameter | Water ( | Ethanol ( |

| Solubility Mechanism | Hydrogen bonding + Gem-diol formation | Van der Waals (aryl ring) + Hemiacetal formation |

| Saturation Limit (Est.) | ~50 - 80 g/L (Moderate) | >150 g/L (High) |

| Temperature Response | Solubility increases significantly with heat; risk of polymerization at | High solubility even at RT; boiling EtOH is standard for recrystallization.[1] |

| Chemical State | Mixture of | |

| Reaction Suitability | Ideal for aqueous condensations (e.g., with diamines). | Ideal for anhydrous reactions or when higher concentration is required.[1] |

| Stability | Stable at acidic pH; degrades in basic pH (Cannizzaro reaction).[1] | Stable, but prolonged heating can form diethyl acetals (trace). |

Water Solubility Nuances

While "soluble," the dissolution rate can be slow due to the crystal lattice energy of the hydrate.

-

Protocol: Heating to 40–50°C facilitates dissolution.[1]

-

pH Sensitivity: In basic water (

), the compound undergoes a Cannizzaro-like rearrangement to the corresponding mandelic acid derivative. Always maintain pH < 7 for stability.[1]

Ethanol Solubility Nuances

Ethanol is the superior solvent for processing (recrystallization, transfer).

-

The "Pseudo-Solubility": The formation of the hemiacetal prevents the aggregation of the aldehyde, effectively boosting solubility.

-

Impact on Reactivity: If using the solution for a reaction, remember that the hemiacetal must revert to the aldehyde to react. This introduces a small kinetic barrier compared to the free aldehyde but is generally faster than dehydration from water.[1]

Experimental Protocol: Determination of Saturation Limit

Since batch-to-batch variation in crystal size and hydrate water content affects solubility, use this self-validating protocol to determine the exact limit for your specific lot.

The "Step-Wise Addition" Method (Gravimetric)

Objective: Determine max solubility at Room Temperature (25°C).

Reagents:

-

3,4-Difluorophenylglyoxal hydrate (Test Lot).

-

Solvent (HPLC Grade Water or Absolute Ethanol).[1]

Workflow:

Figure 2: Step-wise gravimetric determination of solubility limits.

UV-Vis Validation (For Trace Solubility)

For precise thermodynamic solubility, prepare a saturated solution, filter (0.22 µm PTFE), and measure UV absorbance at

-

Note: Construct a calibration curve using ethanol as the solvent, as water absorbance may shift due to hydration equilibrium.

Application Guide: Solvent Selection for Synthesis

The choice between water and ethanol dictates the reaction pathway.

Scenario A: Synthesis of Quinoxalines (Condensation with Phenylenediamines)

-

Recommended Solvent: Ethanol (or EtOH/Water mix).

-

Reasoning: The diamine co-reactant is often sparingly soluble in water.[1] Ethanol solubilizes both the lipophilic diamine and the glyoxal. The hemiacetal is labile enough to release the reactive carbonyl rapidly.

Scenario B: Synthesis of Imidazoles (Debus-Radziszewski)

-

Recommended Solvent: Water (or Acetic Acid/Water).

-

Reasoning: This reaction involves ammonia and formaldehyde.[1] Water stabilizes the ionic intermediates.[1] The 3,4-difluorophenylglyoxal hydrate is already in the necessary hydration state to undergo the multipoint condensation.

Scenario C: Recrystallization / Purification[1]

-

Recommended Solvent: Water. [1]

-

Reasoning: While less soluble in water than ethanol, the steep temperature-solubility curve in water allows for high recovery. Dissolve in hot water (60°C), filter hot, and cool to 4°C. The hydrate crystallizes out efficiently, leaving impurities in the mother liquor.

References

-

Chemical Identity & Properties

-

Mechanistic Insight (Hydration of Glyoxals)

-

Synthetic Applications (Solvent Effects)

-

General Solubility of Pharmaceutical Hydrates

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. 3,4-Difluorophenylglyoxal hydrate, 98%, dry wt. basis 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 3. 2,4-Difluorophenylglyoxal hydrate, 95%, dry wt. basis 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 3,4-Difluorophenylglyoxal hydrate, 98%, dry wt. basis 5 g | Request for Quote [thermofisher.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: 3,4-Difluorophenylglyoxal Hydrate in Medicinal Chemistry

Executive Summary

3,4-Difluorophenylglyoxal hydrate (CAS: 79784-34-2) serves as a pivotal electrophilic synthon in modern drug discovery. Distinguished by its dual carbonyl reactivity and the metabolic robustness of the 3,4-difluorophenyl motif, this compound is primarily utilized to construct privileged heterocyclic scaffolds such as imidazoles, quinoxalines, and thiazoles. This guide analyzes its structural equilibrium, synthetic utility, and handling protocols, providing a roadmap for its integration into high-throughput medicinal chemistry campaigns.

Structural Analysis & Physicochemical Properties[1]

The Hydration Equilibrium

Unlike simple aromatic aldehydes, 3,4-difluorophenylglyoxal exists primarily as a gem-diol (hydrate) in the solid state and in aqueous solution. This is driven by the strong electron-withdrawing nature of the adjacent ketone and the 3,4-difluorophenyl ring, which destabilizes the aldehyde carbonyl and favors nucleophilic addition of water.

-

Anhydrous Form:

-keto aldehyde (highly reactive, electrophilic). -

Hydrate Form:

-keto gem-diol (stable solid, shelf-stable precursor).

Key Insight: In non-aqueous reactions (e.g., refluxing ethanol or acetic acid), the hydrate releases water in situ to regenerate the reactive anhydrous species, which then participates in condensation reactions.

Electronic Effects of the 3,4-Difluoro Motif

The fluorine atoms at positions 3 and 4 exert a significant influence on the molecule's reactivity and the pharmacological profile of downstream products:

-

Inductive Effect (-I): The fluorine atoms pull electron density from the benzene ring, making the carbonyl carbons more electrophilic compared to non-fluorinated phenylglyoxals. This accelerates condensation reactions with weak nucleophiles.

-

Metabolic Stability: The C-F bond is resistant to cytochrome P450 oxidation. Blocking the 3 and 4 positions prevents common metabolic clearance pathways (e.g., aromatic hydroxylation), extending the half-life of the final drug candidate.

Physicochemical Data Table

| Property | Value | Notes |

| CAS Number | 79784-34-2 | Primary identifier for the hydrate form. |

| Formula | Includes one water molecule ( | |

| Molecular Weight | 188.13 g/mol | 170.12 g/mol (Anhydrous basis). |

| Appearance | Pale pink to orange powder | Color arises from trace conjugated impurities or crystal packing. |

| Melting Point | 85–90 °C | Dehydrates/polymerizes upon overheating. |

| Solubility | DMSO, Methanol, Water (Hot) | Poor solubility in non-polar solvents (Hexane). |

Synthesis & Preparation

The industrial standard for synthesizing 3,4-difluorophenylglyoxal hydrate is the Riley Oxidation of 3,4-difluoroacetophenone using Selenium Dioxide (

Reaction Mechanism

Selenium dioxide oxidizes the

Experimental Protocol

Reagents: 3,4-Difluoroacetophenone (1.0 eq),

-

Setup: Charge a round-bottom flask with 3,4-difluoroacetophenone dissolved in 1,4-dioxane.

-

Addition: Add

and a catalytic amount of water (water is essential to hydrolyze the intermediate selenium species). -

Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor by TLC (disappearance of acetophenone).

-

Filtration: Cool the mixture to precipitate black selenium metal (

). Filter through a Celite pad to remove the toxic selenium byproduct. -

Isolation: Concentrate the filtrate under reduced pressure. The residue is often an oil that solidifies upon standing or triturating with water/hexane.

-

Purification: Recrystallize from hot water or toluene to obtain the pure hydrate.

Synthetic Pathway Diagram

Caption: Riley oxidation pathway converting acetophenone to glyoxal hydrate via selenium intermediates.

Functional Group Reactivity & Applications

The versatility of 3,4-difluorophenylglyoxal hydrate lies in its ability to react with binucleophiles to form heterocycles. The 1,2-dicarbonyl system acts as a "double electrophile."

Imidazole Synthesis (The Debus-Radziszewski Reaction)

Reaction with aldehydes and ammonia (or ammonium acetate) yields 2,4,5-trisubstituted imidazoles. This is a critical pathway for generating p38 MAP kinase inhibitors.

-

Mechanism: Condensation of the glyoxal with ammonia forms a diimine, which cyclizes with the aldehyde component.

Quinoxaline Synthesis

Reaction with 1,2-diaminobenzene (o-phenylenediamine) yields quinoxalines.

-

Utility: Used to synthesize intercalating agents and kinase inhibitors. The fluorine atoms on the phenyl ring often improve the lipophilicity (

) and blood-brain barrier permeability of these fused systems.

Thiazole Synthesis (Hantzsch Synthesis)

While typically using

Reactivity Flowchart

Caption: Divergent synthesis pathways utilizing the 1,2-dicarbonyl core to access distinct heterocycles.

Analytical Characterization

Validating the structure requires distinguishing between the anhydrous and hydrate forms.

Proton NMR ( NMR)

-

Solvent: DMSO-

(prevents rapid exchange compared to -

Aromatic Region (7.0 – 8.2 ppm): Multiplets corresponding to the 3 protons on the difluorophenyl ring. The coupling constants (

and -

Methine Proton (Hydrate): A singlet or broad peak around 5.5 – 6.5 ppm , corresponding to the

proton. -

Aldehyde Proton (Anhydrous - Trace): If the sample is dry or heated, a peak at 9.5 – 9.8 ppm (

) may appear, indicating the keto-aldehyde form.

Infrared Spectroscopy (IR)

-

OH Stretch: Broad band at 3200–3500

(indicative of the gem-diol hydrate). -

Carbonyl (

): Strong peak at 1680–1700

Safety & Handling

-

Hazards: Classified as a Skin Irritant (Category 2), Eye Irritant (Category 2A), and STOT SE 3 (Respiratory Irritant).[2]

-

Storage: Hygroscopic. Store in a tightly sealed container at 2–8°C (refrigerated) to prevent degradation or polymerization.

-

Selenium Residues: If synthesized in-house, ensure rigorous removal of selenium (using activated carbon or Celite), as trace Se is highly toxic and can poison downstream metal catalysts (e.g., Pd in Suzuki couplings).

References

-

SynQuest Laboratories. (2024). Safety Data Sheet: 3,4-Difluorophenylglyoxal monohydrate. Retrieved from

-

Thermo Fisher Scientific. (2025).[3] 3,4-Difluorophenylglyoxal hydrate, 98%. Retrieved from

-

PubChem. (2025). Compound Summary: 3,4-Difluorophenylglyoxal.[1][4][3][5][6] National Library of Medicine. Retrieved from

-

Riley, H. A., & Gray, A. R. (1943). Phenylglyoxal.[6][7][8] Organic Syntheses, Coll. Vol. 2, p.509. (Foundational method for SeO2 oxidation).

- Bagley, M. C., et al. (2006). One-pot synthesis of pyridines and pyrimidines using a new three-component reaction. Tetrahedron Letters. (Example of glyoxal reactivity in heterocycle synthesis).

Sources

- 1. 3,4-Difluorophenylglyoxal hydrate | 1049753-77-6 [sigmaaldrich.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. 3,4-Difluorophenylglyoxal hydrate, 98%, dry wt. basis 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 5. 3,4-Difluorophenylglyoxal hydrate | CymitQuimica [cymitquimica.com]

- 6. L20271.06 [thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. PHENYLGLYOXAL DIHYDRAZONES AS UNEXPECTED PRODUCTS IN THE SYNTHESIS OF 1,2,4-TRIAZINES BY INTERACTION OF α-BROMOACETOPHENONES AND ARYLHYDRAZIDES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

Comparative Technical Guide: Phenylglyoxal vs. 3,4-Difluorophenylglyoxal

Topic: Difference between 3,4-difluorophenylglyoxal and phenylglyoxal Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a rigorous technical comparison between Phenylglyoxal (PGO) , the gold-standard arginine-selective reagent, and its fluorinated analog, 3,4-Difluorophenylglyoxal (DFPGO) . While PGO is ubiquitous in proteomics for mapping arginine residues, DFPGO represents a distinct chemical entity where the electron-withdrawing nature of fluorine significantly alters electrophilicity, lipophilicity, and synthetic utility. This document dissects their physicochemical differences, reaction mechanisms, and specific applications in drug discovery and bioconjugation.

Part 1: Physicochemical Landscape

The fundamental difference between these two compounds lies in the electronic modulation of the phenyl ring. The introduction of fluorine atoms at the 3 (meta) and 4 (para) positions creates a "push-pull" electronic environment that distinctively changes the reactivity of the adjacent dicarbonyl system.

Comparative Properties Table

| Feature | Phenylglyoxal (PGO) | 3,4-Difluorophenylglyoxal (DFPGO) |

| Structure | ||

| CAS (Hydrate) | 1075-06-5 | 79784-34-2 |

| Molecular Weight | 134.13 g/mol (anhydrous) | 170.12 g/mol (anhydrous) |

| Appearance | White crystalline powder (hydrate) | Pale orange to pink powder (hydrate) |

| Melting Point | 76–79 °C | 85–90 °C |

| Electronic Effect | Neutral phenyl ring | Strong electron-withdrawing (Inductive -I) |

| Electrophilicity | Moderate; selective for Arg at pH 7-9 | High; enhanced carbonyl reactivity |

| Primary Use | Proteomics (Arg mapping), Bioconjugation | Med Chem Scaffold (Triazines), High-reactivity Probe |

The "Fluorine Effect"

The substitution of hydrogen with fluorine in DFPGO introduces significant electronic perturbations:

-

Enhanced Electrophilicity: Fluorine is highly electronegative (

). At the 3 and 4 positions, it exerts a strong inductive effect (-I), pulling electron density away from the aromatic ring. This destabilizes the carbonyl carbon, making it more positive ( -

Lipophilicity & Permeability: Fluorination typically increases lipophilicity (LogP). DFPGO is expected to have better membrane permeability than PGO, making it potentially more effective for intracellular target engagement in live-cell assays.

Part 2: Reactivity & Mechanism[1]

Both compounds share the same fundamental mechanism for modifying arginine: the formation of a cis-diol imidazolidine adduct . However, the kinetics and stability differ due to the electronic factors described above.

Mechanism of Arginine Modification

The reaction involves the condensation of the guanidinium group of arginine with the

-

Nucleophilic Attack: The guanidine nitrogen attacks the aldehyde carbonyl (more reactive).

-

Cyclization: The second nitrogen attacks the ketone carbonyl.

-

Stabilization: The resulting adduct is a cyclic dihydroxyimidazolidine. PGO typically reacts in a 2:1 stoichiometry (two PGO molecules per arginine) to form a stable adduct that resists acid hydrolysis.

Caption: General mechanism for arginine modification by phenylglyoxal derivatives. The reaction proceeds via nucleophilic attack of the guanidinium group on the dicarbonyl, forming a stable heterocyclic adduct.

Kinetic Implications of 3,4-Difluoro Substitution

-

PGO: Requires pH 7.5–8.5 for optimal reaction rates. The reaction is reversible in the absence of excess reagent unless the 2:1 adduct forms.

-

DFPGO: The electron-deficient ring makes the carbonyls "hotter."

Part 3: Synthetic Pathways[8][9]

Both compounds are synthesized via the oxidation of their corresponding acetophenones using Selenium Dioxide (

Synthesis Workflow (Riley Oxidation)

Caption: Riley oxidation pathway for converting acetophenones to glyoxals using selenium dioxide. The formation of red selenium precipitate serves as a visual indicator of reaction progress.

Experimental Protocol: Synthesis of 3,4-Difluorophenylglyoxal

Based on standard Riley Oxidation methodology.

Materials:

-

3,4-Difluoroacetophenone (1.0 eq)

-

Water (Trace, to catalyze)

Procedure:

-

Setup: In a fume hood, dissolve

(11.1 g, 100 mmol) in a mixture of dioxane (60 mL) and water (2 mL) in a round-bottom flask. Heat to 50°C until dissolved. -

Addition: Add 3,4-difluoroacetophenone (15.6 g, 100 mmol) in one portion.

-

Reaction: Reflux the mixture (approx. 90–100°C) for 4 hours.

-

Visual Check: The deposition of red amorphous selenium metal indicates the oxidation is proceeding.

-

-

Workup: Decant the hot solution from the selenium precipitate. Filter through Celite if necessary.

-

Isolation: Remove dioxane under reduced pressure. The residue is the crude glyoxal.

-

Purification: Dissolve the crude oil in minimal hot water (approx. 3 volumes). Allow to cool slowly to 4°C. 3,4-Difluorophenylglyoxal hydrate will crystallize as a pale solid. Filter and dry in a desiccator.

Part 4: Applications in Drug Discovery

Phenylglyoxal (PGO): The Proteomic Probe

-

Role: Reagent for chemical modification of proteins.[4]

-

Utility: Used to identify essential arginine residues in enzyme active sites. If PGO treatment abolishes enzyme activity, and the substrate protects against this inactivation, an arginine is likely involved in binding.

-

Key Reference: Takahashi (1968) established PGO as the standard for this purpose.

3,4-Difluorophenylglyoxal (DFPGO): The Scaffold & Specialist

-

Role: Medicinal Chemistry Building Block.

-

Utility: DFPGO is frequently used to synthesize 1,2,4-triazines and imidazoles via condensation with amidrazones or amidines. The 3,4-difluorophenyl moiety is a "privileged structure" in kinase inhibitors (e.g., p38 MAP kinase) because it resists metabolic oxidation (blocking the P450 sites) and improves potency via halogen bonding.

-

Specialized Probing: Due to its higher electrophilicity, DFPGO can be used to probe "hard-to-reach" arginines that PGO fails to modify, although this requires careful pH titration to avoid non-specific labeling.

Part 5: Safety & Handling

Both compounds are potent electrophiles and must be handled with strict safety protocols.

-

Toxicity: PGO is harmful if swallowed and causes skin irritation. DFPGO should be treated as highly toxic and a severe eye/skin irritant due to its enhanced reactivity.

-

Incompatibility: Avoid strong oxidizing agents.

-

Storage: Store hydrates at room temperature in the dark. Anhydrous forms are unstable and polymerize; always store as the hydrate or prepare fresh.

References

-

Takahashi, K. (1968). The Reaction of Phenylglyoxal with Arginine Residues in Proteins.[4][10] Journal of Biological Chemistry, 243(23), 6171–6179. Link

-

Riley, H. A., & Gray, A. R. (1943). Phenylglyoxal.[4][7][10][11][12][13] Organic Syntheses, Collective Volume 2, 509. Link

-

Thermo Scientific Chemicals. (n.d.). 3,4-Difluorophenylglyoxal hydrate, 98%.[6][12][14] Fisher Scientific Product Catalog. Link

-

Wang, X. J., & Etzkorn, F. A. (2006).[8] Selenium dioxide-mediated synthesis of α-ketoamides from arylglyoxals.[8] Current Organic Chemistry, 6, 1397.[8] Link

-

Bicker, K. L., et al. (2012). Seeing citrulline: development of a phenylglyoxal-based probe to visualize protein citrullination. Journal of the American Chemical Society, 134(41), 17015-17018. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. 3,4-Difluorophenylglyoxal hydrate | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Triazolylphenylglyoxal Reagents: Bioconjugation [sigmaaldrich.com]

- 5. 3,4-Difluorophenylglyoxal hydrate, 98%, dry wt. basis 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 6. 3-FLUOROPHENYLGLYOXAL HYDRATE | 121247-01-6 [amp.chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Selenium dioxide-mediated synthesis of α-ketoamides from arylglyoxals and secondary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ChemicalDesk.Com: Selenium dioxide [allchemist.blogspot.com]

- 10. researchgate.net [researchgate.net]

- 11. 2,4-Difluorophenylglyoxal hydrate, 95%, dry wt. basis 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. 3,4-Difluorophenylglyoxal hydrate, 98%, dry wt. basis 5 g | Request for Quote [thermofisher.com]

- 13. quora.com [quora.com]

- 14. 3,4-Difluorophenylglyoxal hydrate, 98%, dry wt. basis 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

3,4-Difluorophenylglyoxal hydrate melting point and boiling point

Topic: 3,4-Difluorophenylglyoxal Hydrate: Thermal Profiling, Phase Transitions, and Analytical Methodologies Content Type: Technical Whitepaper Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

In the realm of advanced organic synthesis and medicinal chemistry, 3,4-Difluorophenylglyoxal hydrate (CAS: 79784-34-2) serves as a critical electrophilic building block. It is extensively utilized in the construction of nitrogen-containing heterocycles, such as quinoxalines and imidazoles, which are prevalent in modern pharmacophores.

As a Senior Application Scientist, I frequently encounter discrepancies in the literature regarding the thermal properties of hydrated reactive intermediates. The melting point (MP) and boiling point (BP) of 3,4-Difluorophenylglyoxal hydrate are not merely static physical constants; they are dynamic parameters dictated by the compound's hydration state, crystal lattice energy, and thermal degradation profile. This whitepaper provides an authoritative, in-depth analysis of these thermal properties, explaining the causality behind the observed data and establishing self-validating protocols for your laboratory.

Physicochemical Profiling & Mechanistic Insights

To understand the thermal behavior of 3,4-Difluorophenylglyoxal hydrate, one must first understand its molecular architecture. Arylglyoxals rarely exist as free dicarbonyls under ambient conditions. The highly electronegative fluorine atoms on the phenyl ring exert a strong electron-withdrawing inductive effect. This intensifies the electrophilicity of the adjacent aldehydic carbonyl carbon, driving a spontaneous nucleophilic attack by ambient moisture to form a highly stable gem-diol (the hydrate form)[1].

Thermal Data Discrepancies Explained

When consulting supplier specifications and safety data sheets (SDS), researchers will note divergent values for the melting and boiling points of this compound[2][3][4][5].

-

Melting Point Discrepancy: Literature values report the melting point as either 65–70 °C [3][6] or 85–90 °C [2]. This is a classic hallmark of a hydrated crystalline solid. The lower range (65–70 °C) typically represents the onset of thermal dehydration—where the compound essentially "melts" into its own water of crystallization. The higher range (85–90 °C) represents the true phase transition of the stabilized gem-diol lattice of the highly pure hydrate[2].

-

Boiling Point Challenges: Most authoritative safety data sheets (e.g., Thermo Fisher, SynQuest Labs) list the boiling point as "No data available"[5][7]. This is because the hydrate undergoes thermal decomposition before boiling. Upon heating, the compound dehydrates, and the resulting anhydrous dicarbonyl is susceptible to polymerization or degradation. Predictive models place the theoretical boiling point of the anhydrous form at 229.4 ± 40.0 °C [4], but empirical verification at atmospheric pressure is impractical due to thermal instability.

Summary of Quantitative Data

| Property | Value / Range | Context / Source |

| CAS Number | 79784-34-2 | Primary identifier for the hydrate[1]. |

| Molecular Formula | C₈H₆F₂O₃ | Gem-diol form (Anhydrous: C₈H₄F₂O₂ + H₂O)[1]. |

| Molecular Weight | 188.13 g/mol | Hydrated state (Anhydrous: 170.12 g/mol )[1][2]. |

| Melting Point (Dehydration Onset) | 65 °C – 70 °C | Represents partial melting/loss of water[3]. |

| Melting Point (Lattice Transition) | 85 °C – 90 °C | True melting of the stable hydrate crystal[2]. |

| Boiling Point (Empirical) | Decomposes | Dehydrates and degrades before boiling[5]. |

| Boiling Point (Predicted) | 229.4 ± 40.0 °C | Theoretical value for the anhydrous form[4]. |

Structural Dynamics & Phase Transitions

The transition from a stable solid to a liquid or gas for 3,4-Difluorophenylglyoxal hydrate is heavily dependent on the reversible loss of water. Below is a logical mapping of this equilibrium.

Caption: Chemical equilibrium between the reactive anhydrous dicarbonyl and the stable gem-diol hydrate.

Experimental Methodologies: Thermal Validation Protocols

Protocol A: Precision Melting Point Determination (Capillary Method)

Because the compound can dehydrate during heating, a rapid heating rate will skew the melting point.

-

Sample Preparation: Pulverize the 3,4-Difluorophenylglyoxal hydrate into a fine powder. Dry the sample in a vacuum desiccator at room temperature for 24 hours (do not use heat, as it will prematurely dehydrate the sample).

-

Loading: Pack 2–3 mm of the sample into a glass capillary tube.

-

Initial Ramp: Insert into the melting point apparatus and ramp the temperature at 10 °C/min up to 55 °C.

-

Critical Ramp: Reduce the heating rate to 1 °C/min .

-

Observation: Record the first sign of liquid formation (often around 65–70 °C, indicating water release) and the temperature at which the meniscus completely clears (85–90 °C).

Protocol B: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

To accurately differentiate between melting, dehydration, and boiling/decomposition, a combined TGA/DSC approach is mandatory.

Caption: Standardized TGA/DSC workflow for analyzing the thermal degradation and phase transitions of hydrates.

Mechanistic Interpretation of TGA/DSC Results:

-

First Endothermic Peak (DSC) + Mass Loss (TGA): Occurring between 65 °C and 90 °C, this confirms the endothermic melting process coupled with the vaporization of the structural water molecule (dehydration).

-

Baseline Shift / Exothermic Peaks (DSC): As the temperature approaches the predicted boiling point (~229 °C), TGA will show erratic mass loss, and DSC will likely show exothermic peaks indicative of thermal decomposition (e.g., generation of carbon oxides and hydrogen fluoride) rather than a clean phase transition to gas[5].

Conclusion

For researchers utilizing 3,4-Difluorophenylglyoxal hydrate, understanding the duality of its melting point (65–70 °C for dehydration onset vs. 85–90 °C for lattice melting) is crucial for reaction optimization. Furthermore, attempts to distill or boil this compound at atmospheric pressure will result in thermal degradation rather than vaporization. For reactions requiring the anhydrous form, in-situ dehydration using Dean-Stark apparatuses or molecular sieves is recommended over direct thermal pre-treatment.

References

-

Thermo Fisher Scientific (Alfa Aesar). "3,4-Difluorophenylglyoxal hydrate, 98%, dry wt. basis - Specifications." Fisher Scientific. Available at: [Link]

Sources

- 1. 3,4-Difluorophenylglyoxal hydrate | CymitQuimica [cymitquimica.com]

- 2. 3,4-Difluorophenylglyoxal hydrate, 98%, dry wt. basis 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 79784-34-2 | CAS DataBase [m.chemicalbook.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. 79784-34-2 3,4-DIFLUOROPHENYLGLYOXAL HYDRATE [chemprovider.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Fluorinated Phenylglyoxal Derivatives: Synthetic Scaffolds and Covalent Probes in Medicinal Chemistry

Executive Summary

Fluorinated phenylglyoxal derivatives represent a specialized class of 1,2-dicarbonyl compounds that serve a dual purpose in modern medicinal chemistry: as high-value intermediates for the synthesis of bioactive heterocycles (quinoxalines, imidazoles) and as chemoselective reagents for arginine modification. The incorporation of fluorine atoms onto the phenyl ring modulates the electrophilicity of the

Chemical Rationale: The Fluorine Effect

The utility of fluorinated phenylglyoxals stems from the interplay between the highly reactive dicarbonyl core and the electronic effects of the fluorine substituent.

Electronic Modulation

The 1,2-dicarbonyl system of phenylglyoxal is inherently electrophilic. The aldehyde carbon is the primary site of nucleophilic attack, while the ketone provides a secondary electrophilic center.

-

Inductive Effect (-I): A fluorine atom (particularly at the para or meta position) exerts a strong electron-withdrawing inductive effect. This destabilizes the carbonyl bonds, increasing the partial positive charge (

) on the carbonyl carbons. -

Reactivity Consequence: Fluorinated phenylglyoxals are generally more reactive toward nucleophiles (e.g., amines, guanidines) than their non-fluorinated counterparts. This makes them potent "warheads" for covalent modification of arginine residues in proteins.

Bioisosterism and Lipophilicity

In the context of heterocycle synthesis (e.g., converting phenylglyoxal to a quinoxaline drug candidate), the fluorine atom acts as a bioisostere for hydrogen or a hydroxyl group but with significantly altered properties:

-

Metabolic Stability: The C-F bond is resistant to cytochrome P450 oxidation, blocking metabolic soft spots on the aromatic ring.

-

Lipophilicity: Fluorination typically increases

, facilitating membrane permeability for the final drug molecule.

Synthesis Strategies

The synthesis of fluorinated phenylglyoxals primarily relies on the oxidation of the corresponding fluorinated acetophenones.

Selenium Dioxide (SeO ) Oxidation

This is the industry-standard method due to its reliability and tolerance of aryl halides.

-

Mechanism: SeO

attacks the enol form of the acetophenone, forming a -

Scope: Highly effective for 4-fluoro, 2,4-difluoro, and 3-trifluoromethyl acetophenones.

DMSO-Based Oxidation (Kornblum Variation)

For large-scale preparations where selenium toxicity is a concern, an HBr/DMSO oxidation route is preferred.

-

Bromination: Acetophenone is brominated to

-bromoacetophenone. -

Oxidation: The bromide is displaced by DMSO, forming an alkoxysulfonium salt, which eliminates dimethyl sulfide to generate the carbonyl.

Comparison of Methods

| Feature | SeO | HBr/DMSO Oxidation |

| Precursor | Acetophenone | |

| Reagents | SeO | HBr, DMSO, NaHCO |

| Yield | High (70-90%) | Moderate to High (60-85%) |

| Toxicity | High (Selenium waste) | Low (DMS byproduct is odorous) |

| Suitability | Lab scale, rapid prototyping | Process scale, green chemistry |

Medicinal Chemistry Applications

Synthesis of Bioactive Heterocycles

Fluorinated phenylglyoxals are pivotal precursors for nitrogen-containing heterocycles, which are ubiquitous in kinase inhibitors and antibiotics.

-

Quinoxalines: Condensation with 1,2-diaminobenzenes. The resulting fluorinated quinoxalines often exhibit anticancer activity (e.g., VEGFR inhibitors).

-

Imidazoles: Reaction with aldehydes and ammonia (Debus-Radziszewski synthesis).

-

Pteridines: Reaction with 4,5-diaminopyrimidines.[1]

Arginine-Selective Bioconjugation

Phenylglyoxals are among the few reagents capable of selectively modifying arginine residues under mild physiological conditions.

-

Mechanism: The guanidino group of arginine attacks the aldehyde and ketone carbons sequentially to form a cyclic dihydroxyimidazolidine adduct.

-

Fluorine Advantage: Fluorinated derivatives (e.g., p-fluorophenylglyoxal) react faster due to enhanced electrophilicity, allowing for kinetic labeling of solvent-exposed arginines in proteomics.

Visualizing the Pathways

Figure 1: Synthetic workflow transforming fluorinated acetophenones into bioactive scaffolds and probes.

Experimental Protocols

Protocol A: Synthesis of 4-Fluorophenylglyoxal Hydrate

Objective: Preparation of the core scaffold from 4-fluoroacetophenone via SeO

Reagents:

-

4-Fluoroacetophenone (10 mmol, 1.38 g)

-

Selenium Dioxide (11 mmol, 1.22 g)

-

1,4-Dioxane (20 mL)

-

Water (1 mL)

Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1.22 g of SeO

in a mixture of 20 mL dioxane and 1 mL water. Heat to 50°C until fully dissolved. -

Addition: Add 1.38 g of 4-fluoroacetophenone in one portion.

-

Reflux: Heat the mixture to reflux (approx. 105°C) for 4 hours. The deposition of black selenium metal indicates reaction progress.

-

Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove the selenium metal. Wash the pad with ethyl acetate (20 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to remove dioxane. The residue is often an oil that solidifies upon standing or triturating with hexane.

-

Purification: Recrystallize from water or toluene/hexane to yield 4-fluorophenylglyoxal hydrate as a white crystalline solid.

-

Note: The hydrate form is stable; the anhydrous form is highly hygroscopic and polymerizes readily.

-

Validation:

-

1H NMR (DMSO-d6):

7.9-8.1 (m, 2H, Ar-H), 7.3-7.5 (m, 2H, Ar-H), 6.6 (s, 1H, CH of hydrate), 5.8 (br s, OH). -

19F NMR: Distinct singlet around -105 ppm (vs. CFCl

).

Protocol B: Synthesis of 6-Fluoro-2-(4-fluorophenyl)quinoxaline

Objective: Utilization of the scaffold to synthesize a potential bioactive heterocycle.

Reagents:

-

4-Fluorophenylglyoxal hydrate (1 mmol)

-

4-Fluoro-1,2-phenylenediamine (1 mmol)

-

Ethanol (10 mL)

-

Catalytic Iodine (10 mol%) - Optional, enhances rate

Procedure:

-

Mixing: Dissolve 1 mmol of 4-fluorophenylglyoxal hydrate in 10 mL of ethanol.

-

Addition: Add 1 mmol of 4-fluoro-1,2-phenylenediamine.

-

Reaction: Stir at room temperature for 30 minutes. A precipitate often forms rapidly. If not, heat to reflux for 1 hour.

-

Workup: Cool to 0°C. Filter the precipitate and wash with cold ethanol.

-

Yield: Typically >85%.

Mechanism of Action: Arginine Modification

Understanding the interaction between phenylglyoxal and arginine is critical for designing covalent probes.

Figure 2: Mechanistic pathway of arginine modification by phenylglyoxal derivatives.[2]

The reaction stoichiometry is often 2:1 (PG:Arginine) in older literature, but 1:1 adducts are observed with specific derivatives and controlled conditions. The adduct is reversible under basic conditions but stable at acidic pH, making it suitable for peptide mapping.

Safety & Stability

-

Selenium Toxicity: SeO

is highly toxic and teratogenic. All reactions involving SeO -

Dicarbonyl Reactivity: Phenylglyoxals are skin sensitizers and potential allergens. Avoid inhalation of dusts.

-

Storage: Store as the hydrate in a desiccator at 4°C. Anhydrous forms polymerize; if the solid turns into a gummy insoluble mass, it has polymerized.

References

-

Selenium Dioxide Oxid

-

Arginine Modific

-

Synthesis of Fluorin

-

Medicinal Chemistry of Fluorine

Sources

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. WO1993017989A1 - Preparation of substituted or unsubstituted phenylglyoxals - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives [organic-chemistry.org]

- 10. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Technical Guide: Chemical Stability & Lifecycle Management of 3,4-Difluorophenylglyoxal Hydrate

Executive Summary

3,4-Difluorophenylglyoxal hydrate (CAS: 1049753-77-6) is a critical electrophilic intermediate used frequently in the synthesis of imidazoles, quinoxalines, and enzyme inhibitors (e.g., p38 MAP kinase inhibitors). While the hydrate form confers significantly improved stability compared to the anhydrous

This guide provides a mechanistic analysis of these instability pathways and establishes a self-validating storage protocol. Field data suggests that improper storage can lead to a purity drop from >98% to <90% within 30 days, often undetected by standard LC-MS methods that fail to separate the hydrate from its hydrolysis products.

Chemical Architecture & Reactivity Profile

To understand the storage requirements, one must understand the molecule's equilibrium state.

The Hydrate Equilibrium

Phenylglyoxals exist in a dynamic equilibrium between the free aldehyde (anhydrous) and the gem-diol (hydrate). The presence of fluorine atoms at the 3 and 4 positions of the phenyl ring exerts a strong electron-withdrawing effect (inductive effect,

-

Effect: This increases the electrophilicity of the aldehyde carbonyl carbon.

-

Result: The equilibrium shifts strongly toward the hydrate (gem-diol) form in the presence of moisture.

-

Stability Implication: The solid hydrate is the thermodynamically preferred resting state. However, removing water (desiccation) or heating forces the equilibrium back to the highly reactive anhydrous aldehyde, which rapidly polymerizes.

Crucial Insight: Unlike many reagents where "drier is better," over-drying this compound without immediate use can accelerate degradation by generating the reactive anhydrous species.

Degradation Pathways (Mechanistic Visualization)

The following diagram details the cascade of failure modes for 3,4-Difluorophenylglyoxal hydrate.

Figure 1: Mechanistic degradation pathways showing the central role of the anhydrous intermediate in failure modes.

Primary Failure Modes

-

Auto-oxidation: The aldehyde proton is susceptible to abstraction by radical species (promoted by light/air), leading to the formation of a peracid intermediate and finally 3,4-difluorobenzoic acid.

-

Oligomerization: The hydrate hydroxyl groups can attack the carbonyl of a neighboring anhydrous molecule, forming hemiacetal linkages. This results in a gummy, insoluble residue.

Analytical Characterization & QC

Before committing this reagent to a high-value synthesis, verify its integrity. A simple melting point check is insufficient due to the broad range caused by varying hydration levels.

HPLC Method (Reverse Phase)

Standard UV detection at 254 nm is effective.

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Carbonyl/Aromatic) |

-

Expected Retention: The Benzoic Acid impurity will elute later than the Glyoxal Hydrate due to the loss of the polar gem-diol functionality.

-

Pass Criteria: Purity > 97% (AUC). Acid content < 1.0%.

1H-NMR Validation

NMR is the only definitive way to confirm the hydration state.

-

Solvent: DMSO-d6 (Avoid

as it exchanges the hydrate protons). -

Key Signal: Look for the methine proton of the hydrate group (

) typically appearing as a triplet or broad singlet around 5.5 - 6.5 ppm . -

Contaminant Signal: The aldehyde proton (

) of the anhydrous form (if present) appears downfield at ~9.5 - 10.0 ppm .

Storage & Handling Protocols

The following workflow ensures maximum shelf-life. This protocol is designed to maintain the hydrate equilibrium while preventing oxidative damage.

The "Gold Standard" Storage Workflow

Figure 2: Lifecycle management workflow from receipt to utilization.

Detailed Protocol Steps

-

Temperature: Store at -20°C . While 2-8°C is acceptable for short-term (<1 month), long-term stability requires freezing to arrest oligomerization kinetics.

-

Atmosphere: The headspace must be purged with Argon or Nitrogen after every use. Oxygen is the primary enemy.

-

Container: Use Amber glass to prevent photodegradation. Caps must be Phenolic with PTFE (Teflon) liners. Polyethylene caps are permeable to oxygen over time.

-

Thawing: CRITICAL. Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, altering the stoichiometry and potentially catalyzing hydrolysis/disproportionation.

Stability Data (Simulated Case Study)

The following data illustrates the degradation profile of 3,4-Difluorophenylglyoxal hydrate under varying storage conditions over a 6-month period.

Table 1: Purity (%) by HPLC over Time

| Storage Condition | Day 0 | Day 30 | Day 90 | Day 180 | Primary Impurity |

| -20°C (Argon, Dark) | 99.2% | 99.1% | 98.8% | 98.4% | None significant |

| 4°C (Air, Dark) | 99.2% | 97.5% | 94.2% | 89.1% | 3,4-Difluorobenzoic Acid |

| 25°C (Air, Light) | 99.2% | 88.4% | 72.1% | <50% | Acid + Oligomers |

Interpretation:

-

At -20°C under Argon , the reagent is stable for at least 6 months.

-

At 4°C in Air , slow oxidation occurs. This material may require re-purification (recrystallization from water/ethanol) before use in sensitive kinetics studies.

-

Room temperature storage is chemically negligent for this class of compounds.

References

-

PubChem. Compound Summary: Phenylglyoxal hydrate derivatives. National Library of Medicine. Available at: [Link]

- K. Harms et al.DABCO-Catalyzed Green Synthesis of 2-Hydroxy-1,4-diones via Direct Aldol Reaction of Arylglyoxals. ResearchGate. (Context on arylglyoxal reactivity).

Application Note: Modular Synthesis of 2-(3,4-Difluorophenyl)quinoxaline via Late-Stage C-H Functionalization

Executive Summary & Strategic Rationale

This application note details a robust, two-step protocol for the synthesis of 2-(3,4-difluorophenyl)quinoxaline , a privileged scaffold in medicinal chemistry often found in kinase inhibitors (e.g., VEGFR, PDGFR targets).

Unlike traditional cross-coupling methods (Suzuki-Miyaura) that require pre-halogenated quinoxaline precursors—often unstable or expensive to source—this protocol utilizes Late-Stage C-H Functionalization (Minisci-type radical substitution). This approach allows researchers to build the stable quinoxaline core first from inexpensive glyoxal hydrate and then install the aryl group directly at the C2 position.

Key Advantages:

-

Cost-Efficiency: Utilizes glyoxal hydrate (trimer) and o-phenylenediamine as commodity starting materials.

-

Atom Economy: Avoids the synthesis of 2-chloroquinoxaline intermediates.

-

Scalability: Both steps proceed under mild conditions (aqueous/biphasic) without cryogenic requirements.

Synthetic Workflow Overview

The synthesis is divided into two distinct modular stages:

-

Scaffold Assembly: Condensation of o-phenylenediamine with glyoxal hydrate.

-

Functionalization: Silver-catalyzed oxidative C-H arylation using 3,4-difluorophenylboronic acid.

Figure 1: Modular synthetic workflow demonstrating the linear progression from commodity reagents to the target fluorinated heterocycle.

Stage 1: Scaffold Assembly (Quinoxaline Synthesis)

The first step involves the condensation of o-phenylenediamine with glyoxal.[1] Commercial "glyoxal hydrate" typically exists as a trimer dihydrate or a 40% aqueous solution.[2] Both forms depolymerize/dehydrate in situ to react with the diamine.

Materials

-

o-Phenylenediamine (10.8 g, 100 mmol)

-

Glyoxal hydrate (trimer dihydrate) (7.0 g, equivalent to ~120 mmol monomer) OR Glyoxal 40% aq. soln.

-

Solvent: Deionized Water (150 mL)

-

Reagent: Sodium Bisulfite (NaHSO₃) (Optional, for purification)

Protocol 1: Aqueous Condensation

-

Dissolution: In a 500 mL Erlenmeyer flask, dissolve o-phenylenediamine (10.8 g) in warm deionized water (150 mL, ~40°C). Ensure complete dissolution to prevent occlusion of impurities.

-

Addition: Add glyoxal hydrate (solid or solution) portion-wise over 5 minutes.

-

Observation: The reaction is slightly exothermic. The solution will darken, and a precipitate will begin to form almost immediately.

-

-

Reaction: Stir vigorously at room temperature (20-25°C) for 45 minutes.

-

Checkpoint: TLC (30% EtOAc/Hexane) should show complete consumption of the diamine (Rf ~0.1) and formation of quinoxaline (Rf ~0.5).

-

-

Workup:

-

Cool the mixture to 0-5°C in an ice bath for 30 minutes to maximize precipitation.

-

Filter the solid using a Buchner funnel.

-

Wash the cake with ice-cold water (2 x 20 mL).

-

-

Purification (Critical for Step 2):

-

The crude product is usually sufficiently pure (>95%). If the solid is dark brown, recrystallize from Ethanol/Water (1:1).

-

Target Yield: 11.5 - 12.5 g (88-96%).

-

Appearance: Beige to light brown crystals. Melting Point: 29-31°C (Low melting solid).

-

Stage 2: Direct C-H Arylation (Minisci-Type)

This step utilizes a radical mechanism.[3][4] The silver catalyst facilitates the oxidative generation of an aryl radical from the boronic acid, which attacks the protonated quinoxaline ring at the most electron-deficient position (C2).

Materials

-

Quinoxaline (Scaffold from Stage 1) (1.30 g, 10 mmol)

-

3,4-Difluorophenylboronic acid (2.37 g, 15 mmol, 1.5 equiv)

-

Silver Nitrate (AgNO₃) (170 mg, 1.0 mmol, 10 mol%)

-

Potassium Persulfate (K₂S₂O₈) (4.05 g, 15 mmol, 1.5 equiv)

-

Trifluoroacetic acid (TFA) (1.14 g, 10 mmol, 1.0 equiv)

-

Solvent System: Dichloromethane (DCM) / Water (1:1 biphasic mixture, 40 mL total)

Protocol 2: Oxidative Radical Coupling

-

Setup: Prepare a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Charge: Add Quinoxaline (1.30 g), 3,4-Difluorophenylboronic acid (2.37 g), and DCM (20 mL). Stir to dissolve.

-

Acidification: Add TFA (1.0 equiv).

-

Mechanism Note: TFA protonates the quinoxaline N1/N4, increasing the electrophilicity of the C2 carbon, making it susceptible to nucleophilic radical attack.

-

-

Aqueous Phase: In a separate beaker, dissolve AgNO₃ and K₂S₂O₈ in Water (20 mL).

-

Initiation: Add the aqueous oxidant solution to the organic phase in one portion.

-

Reaction: Stir vigorously at 40°C for 4–6 hours.

-

Visual Cue: Gas evolution (CO₂/O₂) may be observed. The biphasic mixture ensures the radical intermediates are generated at the interface or in the aqueous phase and transfer to the organic phase.

-

-

Quench & Workup:

-

Purification:

-

Purify via Silica Gel Column Chromatography.

-

Eluent: Gradient 5%

15% Ethyl Acetate in Hexanes. -

Target Product: 2-(3,4-difluorophenyl)quinoxaline.

-

Mechanistic Pathway

The following diagram illustrates the radical pathway, highlighting the critical role of the Silver(I)/Persulfate redox cycle.

Figure 2: Mechanistic cycle of the Ag-catalyzed Minisci reaction.[9] The Sulfate radical anion acts as the primary oxidant, while Ag(II) facilitates the decarboxylation/desilylation/deboronation to generate the reactive aryl radical.

Quantitative Data & Optimization

The following data summarizes the optimization of the C-H arylation step. Note that the biphasic system (Entry 3) generally provides superior yields by mitigating over-oxidation of the product.

| Entry | Solvent System | Catalyst (10 mol%) | Oxidant (1.5 eq) | Temp (°C) | Yield (%) | Notes |

| 1 | DCM (anhydrous) | AgNO₃ | K₂S₂O₈ | 25 | <10 | Poor oxidant solubility |

| 2 | H₂O / CH₃CN (1:1) | AgNO₃ | (NH₄)₂S₂O₈ | 60 | 55 | Significant byproducts |

| 3 | DCM / H₂O (1:1) | AgNO₃ | K₂S₂O₈ | 40 | 78 | Optimal Conditions |

| 4 | DCM / H₂O (1:1) | None | K₂S₂O₈ | 40 | 0 | Ag catalyst is essential |

| 5 | DCM / H₂O (1:1) | AgNO₃ | K₂S₂O₈ | 25 | 45 | Reaction too slow |

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, compare analytical data against these standards:

-

1H NMR (400 MHz, CDCl3):

- 9.32 (s, 1H, C3-H of quinoxaline ring). Diagnostic peak: Singlet shifts downfield due to aryl ring.

- 8.15 – 8.10 (m, 2H, Quinoxaline Ar-H).

- 8.05 (ddd, 1H, Difluorophenyl H).

- 7.95 – 7.88 (m, 1H, Difluorophenyl H).

- 7.80 – 7.72 (m, 2H, Quinoxaline Ar-H).

- 7.35 (dt, 1H, Difluorophenyl H).

-

LC-MS:

-

Expected Mass [M+H]+: 243.07.

-

Purity > 98% (UV 254 nm).

-

Troubleshooting & Critical Control Points

-

Low Conversion in Step 2:

-

Cause: Inactive oxidant or "dead" catalyst.

-

Solution: Persulfates degrade over time. Use fresh K₂S₂O₈. Ensure vigorous stirring; the reaction is biphasic and relies on interfacial surface area.

-

-

Regioselectivity Issues:

-

Cause: Insufficient acidification.

-

Solution: Ensure TFA is added. The radical is nucleophilic; it requires the heterocycle to be protonated (electron-deficient) to attack C2 efficiently.

-

-

Purification Difficulties:

-

Cause: Residual Boronic acid.

-

Solution: Wash the organic layer with 1M NaOH during workup to remove unreacted boronic acid species before column chromatography.

-

References

-

Preparation of Quinoxaline (Step 1 Base Protocol)

-

Minisci Reaction Mechanism & Protocols

-

Direct Arylation with Boronic Acids (Step 2 Specifics)

-

Seiple, I. B., Su, S., Rodriguez, R. A., Gianatassio, R., Fujiwara, Y., Sobel, A. L., & Baran, P. S. (2010). Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society. Link

-

Frey, J., et al. (2020). Silver-Catalyzed Direct C–H Arylation of Quinoxalines. Organic Letters. Link

-

Sources

- 1. US3919223A - Method of production of quinoxaline, obtained particularly from not purified raw materials - Google Patents [patents.google.com]

- 2. Glyoxal - Wikipedia [en.wikipedia.org]

- 3. Direct C–H Functionalization of Quinones with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]

- 9. arpi.unipi.it [arpi.unipi.it]

- 10. scispace.com [scispace.com]

Application Note: High-Efficiency Synthesis of Fluorinated p38 MAP Kinase Inhibitors

Utilizing 3,4-Difluorophenylglyoxal Hydrate in Imidazole Scaffold Construction

Abstract & Strategic Value

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of proinflammatory cytokine production (TNF-

This application note details the protocol for using 3,4-Difluorophenylglyoxal hydrate to synthesize 4-(3,4-difluorophenyl)-5-(pyridin-4-yl)imidazole cores via the Radziszewski condensation . The inclusion of the 3,4-difluoro moiety significantly alters the metabolic profile and lipophilicity of the inhibitor compared to the standard 4-fluoro analogs, offering enhanced resistance to oxidative metabolism at the phenyl ring.

Chemical Context & Mechanism

The synthesis relies on the multi-component condensation of a 1,2-dicarbonyl, an aldehyde, and a source of ammonia.[1][2] The 3,4-difluorophenylglyoxal provides the critical "warhead" that occupies the hydrophobic pocket of the p38 ATP-binding site.

Key Reaction Pathway

The reaction proceeds through the formation of a diimine intermediate followed by cyclization.

Figure 1: The One-Pot Radziszewski Condensation Workflow.

Experimental Protocol

Target Molecule: 4-(3,4-difluorophenyl)-2-phenyl-5-(pyridin-4-yl)-1H-imidazole (Representative Analog).

3.1 Reagents & Materials

| Reagent | MW ( g/mol ) | Eq. | Purity Requirements |

| 3,4-Difluorophenylglyoxal hydrate | 204.13 | 1.0 | >97%; Store at 2-8°C |

| 4-Pyridinecarboxaldehyde | 107.11 | 1.0 | Distilled if dark yellow |

| Benzaldehyde (for C2 substitution) | 106.12 | 1.0 | Freshly opened |

| Ammonium Acetate | 77.08 | 4.0-6.0 | Anhydrous |

| Glacial Acetic Acid | 60.05 | Solvent | ACS Grade |

3.2 Step-by-Step Synthesis

Safety Note: Perform all steps in a fume hood. Pyridine derivatives and glyoxals can be irritants.

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-difluorophenylglyoxal hydrate (2.04 g, 10 mmol) in 40 mL of glacial acetic acid.

-

Note: The hydrate dissolves readily; heating is not required at this stage.

-

-

Addition: Add 4-pyridinecarboxaldehyde (1.07 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) to the solution.

-

Ammonia Source: Add ammonium acetate (4.62 g, 60 mmol).

-

Why Excess? Excess ammonia drives the equilibrium forward and prevents the formation of oxazole byproducts.

-

-

Reflux: Attach a reflux condenser and heat the mixture to 110°C (oil bath temperature) for 4–6 hours.

-

Monitoring: Monitor via TLC (9:1 DCM:MeOH). The glyoxal spot (usually lower Rf) should disappear.

-

-

Quench & Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 200 mL of ice-water.

-

Neutralize slowly with concentrated Ammonium Hydroxide (NH

OH) until pH ~8–9. -

Observation: A yellow/off-white precipitate will form.

-

-

Isolation: Filter the precipitate using a Buchner funnel. Wash the cake copiously with water (3 x 50 mL) to remove residual acetic acid and ammonium salts.

-

Purification: Recrystallize from Ethanol or Acetonitrile. Alternatively, purify via flash chromatography (SiO

, 0-5% MeOH in DCM).

3.3 Analytical Validation (Expected Data)

-

Appearance: Pale yellow solid.

-

1H NMR (DMSO-d6):

- 12.8 (br s, 1H, NH).

-

8.4 (d, 2H, Pyridine

- 7.1–7.5 (m, Multiplets) – Complex splitting due to F-H coupling in the 3,4-difluoro ring.

-

LC-MS: [M+H]+ consistent with calculated mass (approx. 334.1 for the described analog).

Biological Application & SAR Rationale

The utility of 3,4-difluorophenylglyoxal hydrate extends beyond simple synthesis; it confers specific pharmacological advantages to the inhibitor.

Structure-Activity Relationship (SAR)

-

Metabolic Stability: The 4-position of the phenyl ring is a metabolic "soft spot" susceptible to P450 oxidation. Fluorine substitution blocks this metabolism. The 3,4-difluoro pattern further prevents oxidation at the adjacent 3-position, often increasing the half-life (

) compared to the mono-fluoro analog. -

Halogen Bonding: The fluorine atoms can engage in orthogonal multipolar interactions with the protein backbone or side chains in the hydrophobic pocket.

Mechanism of Action (MOA)

The synthesized imidazole acts as an ATP-competitive inhibitor.